molecular formula C16H32N2O4 B12282300 Boc-leu-(R)-val-OH

Boc-leu-(R)-val-OH

Cat. No.: B12282300
M. Wt: 316.44 g/mol
InChI Key: GNQZRCXIDDSAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-leu-®-val-OH is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with ®-valine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods but with optimizations for yield and purity. The use of automated peptide synthesizers is common, where the Boc protection and coupling steps are carried out in a controlled environment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Boc-leu-®-val-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-leu-®-val-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme functions.

    Industrial Applications: In the production of peptide-based materials and catalysts

Mechanism of Action

The primary mechanism of action for Boc-leu-®-val-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. This stepwise protection and deprotection are crucial for the controlled synthesis of peptides .

Comparison with Similar Compounds

Uniqueness: Boc-leu-®-val-OH is unique due to its specific stereochemistry, which can influence the biological activity and properties of the resulting peptides. The ®-valine configuration can lead to different folding patterns and interactions compared to its (S)-enantiomer or other amino acid derivatives .

Properties

Molecular Formula

C16H32N2O4

Molecular Weight

316.44 g/mol

IUPAC Name

3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid

InChI

InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)

InChI Key

GNQZRCXIDDSAME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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